molecular formula C14H23NO3 B2748626 (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid CAS No. 17879-66-2

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B2748626
CAS No.: 17879-66-2
M. Wt: 253.342
InChI Key: WFIVKODHWKTHAC-NWDGAFQWSA-N
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Description

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. This stereochemically defined compound is characterized by the cis configuration of its carboxylic acid and cyclohexylcarbamoyl substituents, a feature that can significantly influence its conformational properties and interactions with biological targets. Its primary research application lies in the exploration and development of novel compounds, particularly as a precursor for the synthesis of more complex molecular architectures, such as peptidomimetics and protease inhibitors. The compound's structure, featuring both hydrogen bond donor and acceptor sites, makes it a candidate for constructing scaffolds that mimic peptide turn structures, which are crucial in molecular recognition processes. Researchers utilize this chemical to study stereoselective synthesis, to create focused libraries for screening against biologically relevant targets, and to investigate structure-activity relationships (SAR) in drug discovery projects. The product is offered with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for critical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIVKODHWKTHAC-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17879-66-2
Record name CIS-N-CYCLOHEXYLHEXAHYDROPHTHALAMIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and may require a catalyst to improve the yield and selectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purities. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid or amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamoyl Derivatives

Phenylcarbamoyl Analog: (1R,2S)-2-(Phenylcarbamoyl)cyclohexane-1-carboxylic Acid (2n)
  • Structure : Replaces the cyclohexyl group with a phenyl ring.
  • Properties :
    • Reduced steric bulk compared to cyclohexyl, enhancing solubility in polar solvents.
    • NMR data (δ 175.03 ppm for carbonyl, 139.50 ppm for aromatic carbons) confirms electronic delocalization in the phenyl group .
  • Applications: Potential as a scaffold for protease inhibitors due to aromatic interactions.
Chlorophenylcarbamoyl Derivatives
  • Example : rac-(1R,2S)-2-[(3,5-Dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid (VU0155041)
    • Structure : Incorporates electron-withdrawing chlorine atoms.
    • Activity : Exhibits IC₅₀ = 3.73 µM against human FABP4, highlighting enhanced binding affinity due to halogen interactions .
    • Synthesis : Racemic mixtures are common, requiring chiral resolution for enantiopure forms.
Trifluoromethylphenyl Derivative
  • Example : (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic Acid
    • Structure : Features a trifluoromethylphenyl group and keto-ethyl linker.
    • Properties : Increased lipophilicity (logP ~3.1) and metabolic stability due to CF₃ group .
    • Applications : Explored in antiviral research targeting SARS-CoV-2 NSP3 .

Functional Group Modifications

Methoxycarbonyl Analog
  • Example: (1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Synthesis: Achieved via asymmetric methanolysis of cyclic anhydrides using (DHQD)₂AQN catalyst (90% yield) . Utility: Intermediate for antibiotics (e.g., Elansolid A derivatives) .
Heterocyclic Derivatives
  • Example: PF-06928215 [(1R,2S)-2-(7-Oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)cyclohexanecarboxylic Acid] Structure: Pyrazolo-pyrimidine moiety enhances π-stacking and kinase inhibition. Activity: High-affinity cGAS inhibitor with ≥98% purity (HPLC), used in immunology research .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of a cyclohexane intermediate via Friedel-Crafts acylation using cyclohexanone and an acyl chloride derivative (e.g., cyclohexylcarbamoyl chloride) in the presence of Lewis acids like AlCl₃ .
  • Step 2 : Stereoselective reduction or functionalization to introduce the carboxylic acid group. For example, catalytic hydrogenation or enzymatic resolution may be employed to ensure the (1R,2S) configuration .
  • Critical Factors : Solvent polarity (e.g., anhydrous toluene vs. DMF) and temperature control are essential to minimize epimerization and preserve stereochemical integrity .

Q. How is the compound characterized to confirm its structure and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For instance, coupling constants in ¹H NMR distinguish axial vs. equatorial proton orientations on the cyclohexane ring .
  • Chiral HPLC or Polarimetry : To confirm enantiomeric purity, chiral stationary phases or optical rotation measurements are employed .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, particularly for novel derivatives .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

  • Methodological Answer :

  • Enzyme Inhibition : The cyclohexylcarbamoyl group facilitates hydrogen bonding with active-site residues in enzymes (e.g., proteases or kinases), as demonstrated via molecular docking studies .
  • Receptor Interactions : Fluorine or hydroxyl analogs (see ) show enhanced binding to G-protein-coupled receptors (GPCRs), assessed via radioligand displacement assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining stereochemical fidelity in large-scale preparations?

  • Methodological Answer :

  • Catalyst Screening : Use of asymmetric catalysts like chiral BINOL-phosphoric acids to improve enantioselectivity during acylation or reduction steps .
  • Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., racemization) by minimizing residence time at high temperatures .
  • Process Analytical Technology (PAT) : Real-time monitoring via IR or Raman spectroscopy ensures reaction completion and stereochemical control .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetic properties?

  • Methodological Answer :

  • Comparative Studies : Fluorine substitution (as in ) increases metabolic stability by reducing CYP450-mediated oxidation, measured via liver microsome assays. Chlorine/bromine analogs exhibit higher lipophilicity (logP >3.5) but lower solubility .
  • SAR Analysis : Replace the cyclohexylcarbamoyl group with a benzimidazole moiety ( ) to enhance target affinity, quantified via surface plasmon resonance (SPR) .

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Identify conformational flexibility in the cyclohexane ring that may lead to divergent binding modes (e.g., interactions with SARS-CoV-2 NSP3 macrodomain in vs. unrelated targets) .
  • Meta-Analysis : Cross-reference bioactivity data from public databases (e.g., ChEMBL) to identify assay-specific artifacts (e.g., false positives in high-throughput screens) .

Q. What strategies are effective for improving the compound’s bioavailability in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl ester in ) enhances membrane permeability, with hydrolysis in vivo releasing the active form .
  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves plasma half-life, validated via pharmacokinetic studies in rodent models .

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